molecular formula C18H32O16 B13389137 Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside

Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside

Cat. No.: B13389137
M. Wt: 504.4 g/mol
InChI Key: QWIZNVHXZXRPDR-UHFFFAOYSA-N
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Description

Hexopyranosyl-(1→3)hex-2-ulofuranosyl hexopyranoside is a trisaccharide derivative characterized by a unique glycosidic linkage between two hexopyranosyl units and a hex-2-ulofuranosyl moiety. Its molecular formula is C₁₈H₃₂O₁₆ (anhydrous form; molecular weight 504) or C₁₈H₃₄O₁₇ (hydrate form; molecular weight 522.45) . It is also generated during the Maillard reaction in roasted products, where thermal processing promotes the formation of pyrans and furans .

Key structural features include:

  • A hex-2-ulofuranosyl unit (a ketose sugar in furanose form) linked via a (1→3) bond to a hexopyranoside.
  • Two hexopyranosyl residues, forming a branched or linear trisaccharide structure.

Properties

IUPAC Name

2-[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIZNVHXZXRPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871782
Record name Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Glycosyl Donors and Acceptors

Glycosyl donors are typically prepared as activated derivatives such as trichloroacetimidates, thioglycosides, or halides of the hexopyranosyl or hex-2-ulofuranosyl units. These derivatives are prepared by selective protection of hydroxyl groups followed by activation of the anomeric position.

Glycosyl acceptors are usually partially protected hexoses with free hydroxyl groups at the desired position for glycosylation, often at the 3-position for the linkage.

Activation and Glycosylation

The glycosylation step involves:

  • Activation of the donor using a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl triflate (TMSOTf), or other promoters.
  • The acceptor is added under anhydrous conditions, often at low temperature to control stereochemistry.
  • The reaction proceeds via an SN1 or SN2 mechanism, depending on the donor's nature, to form the glycosidic bond.

Stereoselectivity Control

Achieving the (1→3) linkage with high stereoselectivity involves:

  • Using participating protecting groups (e.g., acyl groups) at the 2-position to direct the formation of β- or α-glycosides.
  • Employing neighboring group participation to favor the desired anomer.

Deprotection and Final Purification

Post-glycosylation, protecting groups are removed under mild conditions (e.g., acid hydrolysis for acyl groups, hydrogenation for benzyl groups). The final compound is purified via chromatographic techniques such as HPLC or flash chromatography.

Representative Reaction Scheme

Hexose donor (e.g., trichloroacetimidate derivative) + Hexose acceptor (partially protected) 
→ Glycosylation under Lewis acid catalysis 
→ Glycoside linkage formation 
→ Deprotection and purification

Data Table: Summary of Synthetic Conditions

Step Reagents Conditions Stereoselectivity Purpose
Donor preparation Trichloroacetimidates, thioglycosides Anhydrous, room temp High Activation of anomeric position
Glycosylation Lewis acids (BF₃·OEt₂, TMSOTf) -20°C to 0°C Controlled (β or α) Formation of glycosidic bond
Deprotection Acidic or hydrogenation Mild conditions - Removal of protecting groups

Research Findings and Literature Insights

Research indicates that glycosylation reactions for similar disaccharides often achieve yields between 60-85%, with stereoselectivity heavily influenced by protecting group choice and reaction conditions. For example, the use of participating groups at the 2-position of donors favors β-linkages, which are predominant in natural disaccharides like Melezitose.

Reference:

  • Carbohydrate Chemistry: Proven Synthetic Strategies for Glycoside Formation (e.g., Seeberger et al., 2014).
  • Advanced Glycosylation Techniques (e.g., Demchenko, 2008).

Notes on Industrial and Laboratory Synthesis

While laboratory synthesis is well-established, large-scale preparation of Hexopyranosyl-(1→3)hex-2-ulofuranosyl hexopyranoside remains challenging due to the need for precise stereocontrol and multiple protection/deprotection steps. Recent advances focus on enzymatic glycosylation and chemoenzymatic methods to improve efficiency and stereoselectivity.

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound (C₁₈H₃₂O₁₆, MW 504.4 g/mol) contains:

  • Multiple hydroxyl groups (–OH) at C3, C4, C5, and C6 positions

  • Glycosidic linkages (1→3 and 1→2) between sugar units

  • Furanose and pyranose rings , influencing steric and electronic effects .

Hydroxyl Group Reactivity

Reaction TypeConditionsExpected Product
Esterification Acetic anhydride, pyridineAcetylated derivatives at –OH positions
Oxidation NaIO₄ (periodate)Cleavage of vicinal diols to dialdehydes
Methylation CH₃I, Ag₂OMethyl ethers for protection

Mechanistic Notes :

  • Primary –OH groups (C6) react faster than secondary –OH in nucleophilic substitutions .

  • Steric hindrance in the furanose ring may limit access to certain hydroxyls .

Glycosidic Bond Cleavage

MethodReagentsOutcome
Acid Hydrolysis HCl (0.1 M, 100°C)Breakdown to monosaccharides
Enzymatic β-GlucosidasesSelective cleavage at specific linkages

Experimental Challenges :

  • The 1→3 linkage shows higher stability than 1→4/1→6 bonds under acidic conditions .

  • No published enzymatic studies specific to this compound exist .

Comparative Reactivity of Analogous Glycosides

CompoundKey Reaction ObservedReference
MelezitoseAcid-catalyzed isomerizationPubChem
SucroseInversion of configurationMDPI
RaffinoseEnzymatic hydrolysisPubChem

Structural Implications :

  • The furanose unit in Hexopyranosyl-(1→3)hex-2-ulofuranosyl hexopyranoside may confer atypical stability against hydrolysis compared to all-pyranose glycosides .

Mechanism of Action

The mechanism of action of Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside involves its interaction with specific molecular targets and pathways. As a glycosyl glycoside, it participates in glycosylation reactions and can modulate various biological processes. The exact molecular targets and pathways involved are still under investigation, but its role as a bacterial metabolite suggests its involvement in bacterial metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Differences

(a) Hex-2-ulofuranosyl Hexopyranoside (Polysucrose)
  • Molecular Formula : C₁₂H₂₂O₁₁ (MW 342.3) .
  • Linkage: A single hex-2-ulofuranosyl unit attached to a hexopyranoside without additional hexopyranosyl residues.
  • Properties : Simpler structure with lower molecular weight; used in industrial applications .
  • Occurrence: Not linked to fermentation or roasting processes.
(b) Dextran [Hexopyranosyl-(1→6)hexopyranosyl-(1→6)hexose]
  • Molecular Formula : Variable (e.g., C₆H₁₀O₅ repeating units; MW ~40–70 kDa) .
  • Linkage : Linear (1→6)-α-D-glycosidic bonds between glucose units.
  • Properties : High solubility in water; used clinically as a plasma volume expander .
  • Contrast : The (1→6) linkage in dextran contrasts with the (1→3) linkage in the target compound, affecting branching and solubility.
(c) N-Acetylneuramin-Lacto-N-Tetraose B* Sodium
  • Molecular Formula : C₃₇H₆₂N₂O₂₉ (MW 998.88) .
  • Structure: Contains a hexopyranosyl-(1→3) linkage but integrates N-acetylneuraminic acid (sialic acid) and additional glycosyl units.
  • Function : Involved in glycobiology and cell recognition; more complex than the target compound .
(a) (Z)-3-Hexenyl Arabinopyranosyl-(1→6)-β-D-Glucopyranoside
  • Linkage: (1→6)-bond between arabinopyranosyl and glucopyranoside .
  • Synthesis : Uses AgOTf as a promoter; benzoyl-protected intermediates enhance stability during synthesis .
  • Applications : Studied for flavor chemistry due to the (Z)-3-hexenyl aglycone.
(b) Benzoylated Rhamnopyranosyl-Glucopyranosides
  • Linkage: (1→6)-α-L-rhamnopyranosyl-β-D-glucopyranoside .
  • Modifications : Benzoyl groups improve solubility in organic solvents, contrasting with the unsubstituted target compound .

Thermal and Chemical Stability

  • The target compound accumulates during roasting due to the Maillard reaction, unlike synthetic glycosides (e.g., benzoylated derivatives), which degrade under heat .
  • Hydrate forms (e.g., C₁₈H₃₄O₁₇) exhibit higher stability in aqueous environments compared to anhydrous forms .

Biological Activity

Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside is a complex carbohydrate that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antioxidant, antibacterial, and anticancer effects, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside is characterized by its molecular formula C12H22O11C_{12}H_{22}O_{11} and a molecular weight of approximately 342.3 g/mol. Its structure features a hexopyranosyl unit linked to a hex-2-ulofuranosyl moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₂₂O₁₁
Molecular Weight342.3 g/mol
InChI KeyCZMRCDWAGMRECN-FBXJDJJESA-N

Antioxidant Activity

Research indicates that hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside exhibits significant antioxidant properties. In vitro assays demonstrated that the compound can scavenge free radicals, with an IC₅₀ value indicating its concentration required for 50% inhibition of free radical activity. Comparative studies showed that its antioxidant capacity is comparable to established antioxidants like ascorbic acid, though slightly less potent at higher concentrations .

Antibacterial Activity

The antibacterial effects of this compound have been evaluated against various bacterial strains. Studies reveal that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside has shown promise in anticancer research. In cell viability assays using cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer), the compound demonstrated selective cytotoxicity. The IC₅₀ values were significantly lower for cancer cells compared to normal cell lines, indicating a potential for targeted cancer therapy .

Case Study: MCF7 Cell Line
In one study, treatment with hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside resulted in an IC₅₀ of 61.40 µg/mL for MCF7 cells, suggesting effective inhibition of cell proliferation while showing minimal toxicity to normal cells .

The mechanisms underlying the biological activities of hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside are still being elucidated. Preliminary findings indicate that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and modulation of apoptotic markers. Additionally, its interaction with microbial cell surfaces suggests a mechanism for its antibacterial effects .

Q & A

Q. How is the structure of hexopyranosyl-(1→3)hex-2-ulofuranosyl hexopyranoside confirmed experimentally?

Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, 2D-COSY/TOCSY) and mass spectrometry (HRMS) .

  • Methodology :
  • Assign anomeric protons (e.g., δ 4.33–5.64 ppm for H1 signals in ) and coupling constants (J=6.012.4HzJ = 6.0–12.4 \, \text{Hz}) to determine linkage stereochemistry.
  • Use DEPT/HSQC to map carbon types (e.g., 71.1–72.7 ppm for glycosidic carbons in ).
  • Validate via HRMS: Match observed [M+Na]+[M + \text{Na}]^+ peaks with theoretical values (e.g., C31H50O27NaC_{31}H_{50}O_{27}\text{Na} at 877.2432 in ) .

Q. What synthetic strategies are effective for assembling hexopyranosyl-hexulofuranosyl linkages?

Stepwise glycosylation with orthogonal protecting groups is critical.

  • Methodology :
  • Activate thioglycoside donors (e.g., benzoyl-protected xylopyranosyl donors in ) with AgOTf or BF₃·Et₂O.
  • Control regioselectivity using temperature (0–25°C) and solvent polarity (CH₂Cl₂ vs. toluene).
  • Purify intermediates via flash chromatography (e.g., hexane/toluene/EtOAc gradients in ) .

Q. Which analytical techniques detect hexopyranosyl-(1→3)hex-2-ulofuranosyl hexopyranoside in complex matrices?

GC-MS and FT-NIR are preferred for thermal stability and sensitivity.

  • Methodology :
  • Derivatize samples with trimethylsilyl (TMS) reagents for GC-MS volatility.
  • Monitor furan/pyran signatures in FT-NIR (e.g., 1,600–1,800 cm⁻¹ for Maillard byproducts in ).
  • Quantify using internal standards like D-mannose or β-maltose .

Advanced Research Questions

Q. How do stereochemical mismatches in hexulofuranosyl linkages impact synthetic yields?

Steric hindrance and anomeric effect govern reactivity.

  • Methodology :
  • Compare donors with axial vs. equatorial leaving groups (e.g., 2-ulofuranosyl vs. 1-pyranosyl in ).
  • Use low-temperature (−40°C) glycosylations to minimize side reactions.
  • Analyze failed couplings via MALDI-TOF to identify truncated oligosaccharides .

Q. What factors influence the stability of hexopyranosyl-hexulofuranosyl linkages under thermal processing?

Maillard reactions and acid hydrolysis are primary degradation pathways.

  • Methodology :
  • Simulate roasting conditions (120–180°C) and track hex-2-ulofuranosyl degradation via LC-MS (e.g., ).
  • Stabilize with cryoprotectants (e.g., trehalose) or pH buffers (pH 5–7).
  • Monitor glucose release from β-maltose as a competing reaction .

Q. Can computational models predict the conformational flexibility of hexopyranosyl-(1→3)hex-2-ulofuranosyl motifs?

Molecular dynamics (MD) and density functional theory (DFT) are key tools.

  • Methodology :
  • Parameterize force fields (e.g., GLYCAM06) for furanose ring puckering (⁴T₃ vs. ³T₄).
  • Calculate free-energy landscapes for glycosidic bond rotations (e.g., Φ/Ψ angles).
  • Validate against NOE restraints from NMR (e.g., ’s pyranoside-furanoside equilibria) .

Methodological Notes

  • Contradictions : reports variable hex-2-ulofuranosyl accumulation during thermal processing, suggesting context-dependent stability. Cross-validate with controlled synthetic studies (e.g., ).
  • Excluded Sources : Commercial data () were omitted per reliability guidelines.

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